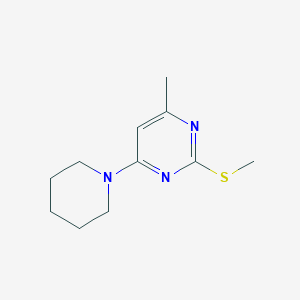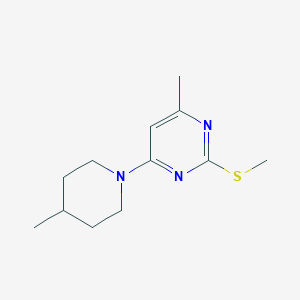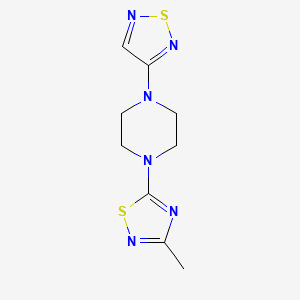
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine, also known as 4M6MS, is a synthetic molecule of interest in the field of medicinal chemistry. It is a member of the pyrimidine family of compounds, which are known for their ability to interact with biological systems. 4M6MS has been studied for its potential applications in drug discovery, drug design, and medicinal chemistry. This review will discuss the synthesis of 4M6MS, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been studied for its potential applications in drug discovery and medicinal chemistry. It has been used as a lead compound in the development of new drugs and has been studied for its ability to interact with biological systems. 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has also been studied for its potential use in drug design, as it has been shown to interact with specific receptors in the body. Additionally, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
作用機序
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to interact with specific receptors in the body, including the dopamine D2 receptor. This interaction results in the inhibition of the receptor, which can lead to a variety of physiological effects. Additionally, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to inhibit the growth of certain cancer cells, likely due to its ability to interact with the receptors involved in cell growth and proliferation.
Biochemical and Physiological Effects
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, likely due to its ability to interact with the receptors involved in cell growth and proliferation. Additionally, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to interact with the dopamine D2 receptor, resulting in the inhibition of the receptor. This can lead to a variety of physiological effects, including the regulation of mood and behavior.
実験室実験の利点と制限
The synthesis of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is relatively simple and efficient, making it an ideal molecule for use in laboratory experiments. Additionally, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to interact with specific receptors in the body, making it a useful tool for studying the effects of drugs on the body. However, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a synthetic molecule and may not be as effective in the body as natural compounds.
将来の方向性
The potential applications of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine are vast and varied. Further research is needed to fully understand the effects of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine on the body, as well as its potential applications in drug discovery and design. Additionally, research is needed to explore the potential of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine as a therapeutic agent for cancer, as well as its potential applications in other areas of medicine. Finally, further research is needed to explore the potential of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine as a tool for studying the effects of drugs on the body.
合成法
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is synthesized via a multi-step process, beginning with the condensation of 3-methylpiperidine-1-carboxylic acid and thiourea to form a thiourea derivative. This derivative is then reacted with 4-methyl-6-nitropyrimidine to form the desired 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine. The synthesis of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is relatively simple and efficient, and can be completed in a few hours.
特性
IUPAC Name |
4-methyl-6-(3-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-9-5-4-6-15(8-9)11-7-10(2)13-12(14-11)16-3/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCXXOSMCNICNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC(=C2)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B6437106.png)
![2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6437111.png)
![4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437123.png)

![2-[(oxetan-2-yl)methoxy]-1,3-thiazole](/img/structure/B6437150.png)
![2,4-dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine](/img/structure/B6437151.png)
![4-methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6437157.png)
![4-methyl-2-(methylsulfanyl)-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6437162.png)



![4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6437207.png)
![4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6437215.png)
![4-{6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6437223.png)